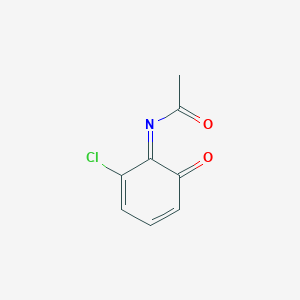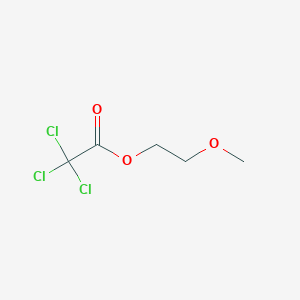
2-Methoxyethyl trichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyethyl trichloroacetate is an organic compound with the molecular formula C5H7Cl3O3. It is a derivative of trichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methoxyethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-methoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, trichloroacetic acid and 2-methoxyethanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the final product.
化学反应分析
Types of Reactions: 2-Methoxyethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form trichloroacetic acid and 2-methoxyethanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: Trichloroacetic acid and 2-methoxyethanol.
Substitution: Various substituted trichloroacetates depending on the nucleophile used.
科学研究应用
2-Methoxyethyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various trichloroacetate derivatives.
Biology: It is employed in biochemical studies to precipitate macromolecules such as proteins and nucleic acids.
Medicine: It is used in the formulation of certain pharmaceuticals and as a reagent in diagnostic assays.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-methoxyethyl trichloroacetate involves its ability to act as an esterifying agent. It reacts with various nucleophiles to form ester bonds, which are crucial in many biochemical and chemical processes. The molecular targets include hydroxyl and amino groups in organic molecules, leading to the formation of esterified products.
相似化合物的比较
Trichloroacetic Acid: A strong acid used in biochemistry for protein precipitation.
2-Methoxyethanol: A solvent used in the production of various chemicals.
2-Methoxyethyl Acetate: A solvent and reagent in organic synthesis.
Uniqueness: 2-Methoxyethyl trichloroacetate is unique due to its combination of the trichloroacetate group and the 2-methoxyethyl group. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
35449-34-4 |
|---|---|
分子式 |
C5H7Cl3O3 |
分子量 |
221.46 g/mol |
IUPAC 名称 |
2-methoxyethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C5H7Cl3O3/c1-10-2-3-11-4(9)5(6,7)8/h2-3H2,1H3 |
InChI 键 |
YWZKSIQICPCCBW-UHFFFAOYSA-N |
规范 SMILES |
COCCOC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


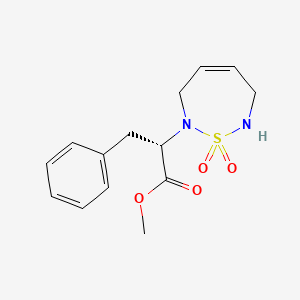
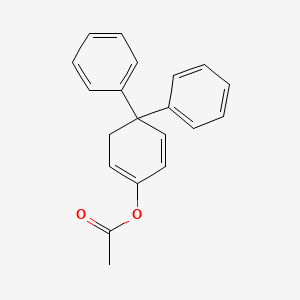
![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-](/img/structure/B13830713.png)
![2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13830719.png)

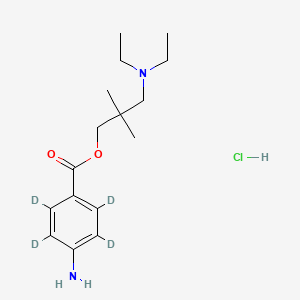
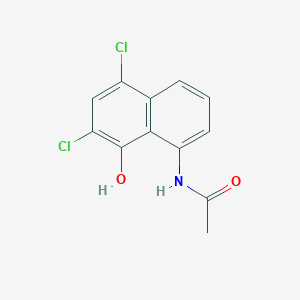

![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)
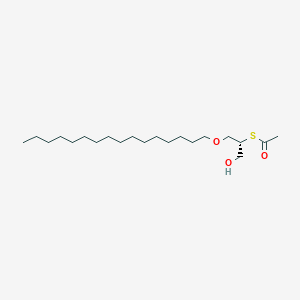
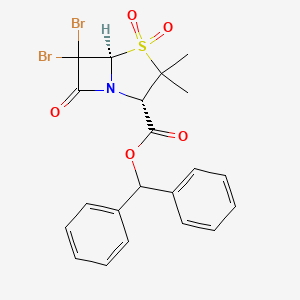
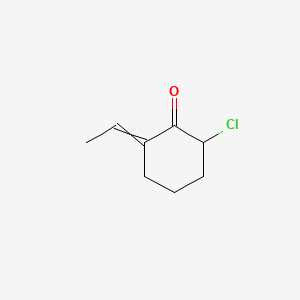
![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
